molecular formula C11H10BrNO2 B1414182 Ethyl 6-bromo-3-cyano-2-methylbenzoate CAS No. 1807209-43-3

Ethyl 6-bromo-3-cyano-2-methylbenzoate

Cat. No.: B1414182
CAS No.: 1807209-43-3
M. Wt: 268.11 g/mol
InChI Key: SIXWUVQEGGGPEK-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-cyano-2-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 6th position, a cyano group at the 3rd position, and an ethyl ester group at the 2nd position. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-3-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzoic acid, followed by the introduction of a cyano group and esterification. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in the presence of a solvent like dichloromethane or chloroform. The cyano group can be introduced using reagents such as sodium cyanide or potassium cyanide under basic conditions. Finally, esterification is achieved using ethanol and a catalytic amount of sulfuric acid or another acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of reagents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-cyano-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of ethyl 6-amino-3-cyano-2-methylbenzoate.

    Oxidation: Formation of ethyl 6-bromo-3-cyano-2-carboxybenzoate.

Scientific Research Applications

Ethyl 6-bromo-3-cyano-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-cyano-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups can enhance the compound’s binding affinity to target proteins, while the ester group may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Ethyl 6-bromo-3-cyano-2-methylbenzoate can be compared with other similar compounds, such as:

  • Ethyl 2-bromo-6-cyano-3-methylbenzoate
  • Ethyl 2-bromo-3-cyano-6-methoxybenzoate

These compounds share similar structural features but differ in the position of substituents or the nature of functional groups

Properties

IUPAC Name

ethyl 6-bromo-3-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-7(2)8(6-13)4-5-9(10)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXWUVQEGGGPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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